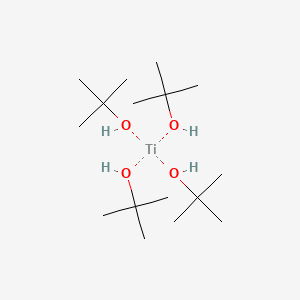

tetrakis(2-methylpropan-2-ol);titanium

Descripción

Contextualization within Organometallic and Coordination Chemistry of Group 4 Metals

The chemistry of Group 4 metals—titanium, zirconium, and hafnium—is characterized by the predominance of the +IV oxidation state. scispace.com Within this group, titanium chemistry is particularly rich, in part due to its ability to be reduced to the +III state. scispace.com Titanium alkoxides, such as titanium(IV) tert-butoxide, are a cornerstone of the organometallic and coordination chemistry of this group. acs.org

A key feature of titanium alkoxides is their propensity to increase their coordination number beyond the four suggested by the simple formula Ti(OR)₄. quora.comznaturforsch.com This is achieved through aggregation, where alkoxide groups bridge between titanium centers, leading to the formation of oligomeric or polymeric structures. quora.com The degree of this aggregation is influenced by the steric bulk of the alkyl groups. For instance, titanium methoxide (B1231860) and ethoxide form tetrameric clusters, while the bulkier titanium isopropoxide exists primarily as a monomer. quora.com The even greater steric hindrance of the tert-butyl groups in titanium(IV) tert-butoxide also favors a monomeric structure in non-polar solvents.

The coordination environment of the titanium atom in these alkoxides is often octahedral. quora.com This tendency to achieve a higher coordination state is a driving force in their reactivity. The chemistry of these compounds is also marked by the strong Ti-O bond, a consequence of titanium's oxophilic nature. quora.com Ligand exchange reactions are common, where the alkoxide groups can be replaced by other ligands, a reactivity that is harnessed in various synthetic applications. wikipedia.org

Significance as a Versatile Precursor and Catalyst in Advanced Synthesis

Titanium(IV) tert-butoxide has emerged as a highly versatile compound in advanced synthesis, primarily functioning as a precursor for materials and as a catalyst. Its utility stems from its reactivity, particularly its controlled hydrolysis and its ability to participate in a variety of catalytic cycles.

As a precursor, titanium(IV) tert-butoxide is widely used in the sol-gel process to produce titanium dioxide (TiO₂). sigmaaldrich.comchalcogen.ro This process involves the hydrolysis and condensation of the alkoxide to form a network of Ti-O-Ti bonds, which upon further processing yields TiO₂ in various forms, such as nanoparticles, thin films, and coatings. sigmaaldrich.com The controlled nature of the sol-gel process allows for the synthesis of materials with tailored properties, including high purity, specific surface areas, and desired crystalline phases like anatase and rutile. sigmaaldrich.comsigmaaldrich.com These TiO₂ materials find applications in photocatalysis, dye-sensitized solar cells, and as coatings to enhance surface durability. sigmaaldrich.com

In the realm of catalysis, titanium(IV) tert-butoxide is employed in a range of organic transformations. It is a key component in catalysts for olefin polymerization and copolymerization reactions. mdpi.com For example, it has been used as a catalyst for the copolymerization of 1-hexene (B165129) with polyvinyl chloride (PVC), leading to a significant increase in the molecular weight and yield of the resulting polymer. Furthermore, it serves as a catalyst in esterification and transesterification reactions. sigmaaldrich.com The compound also plays a role in asymmetric synthesis, where it is used to generate active titanium species for reactions like enantioselective aldol (B89426) reactions and asymmetric epoxidations. acs.org Its catalytic activity is often attributed to its nature as a Lewis acid. scbt.com

Structure

3D Structure of Parent

Propiedades

Número CAS |

3087-39-6 |

|---|---|

Fórmula molecular |

C16H40O4Ti |

Peso molecular |

344.35 g/mol |

Nombre IUPAC |

tetrakis(2-methylpropan-2-ol);titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-4(2,3)5;/h4*5H,1-3H3; |

Clave InChI |

IZXRSZNHUSJWIQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] |

Otros números CAS |

3087-39-6 |

Descripción física |

Liquid Colorless liquid with a sweet odor; [Strem Chemicals MSDS] |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Engineering of Titanium Iv Tert Butoxide

Established Synthetic Pathways for Titanium(IV) tert-butoxide

TiCl₄ + 4 HOC(CH₃)₃ → Ti[OC(CH₃)₃]₄ + 4 HCl

This pathway is a standard alcoholysis reaction where the chloride ligands on the titanium center are replaced by tert-butoxide groups.

Advanced Synthesis Strategies for Enhanced Purity and Reactivity

To obtain high-purity Titanium(IV) tert-butoxide, which is crucial for applications in electronics and catalysis, advanced synthesis strategies focus on minimizing impurities and controlling the reaction conditions. These strategies often involve:

Use of High-Purity Reagents: Starting with highly pure titanium tetrachloride and tert-butanol (B103910) is fundamental to achieving a high-purity final product.

Strict Anhydrous Conditions: The synthesis requires rigorous exclusion of water to prevent hydrolysis of the titanium alkoxide product. This is often achieved by using dried solvents and performing the reaction under an inert gas like argon or nitrogen.

Inert Atmosphere Techniques: The use of Schlenk lines or gloveboxes is common to handle the air- and moisture-sensitive reagents and products.

Purification Methods: Fractional distillation under reduced pressure is a common method to purify the final product, separating it from any remaining starting materials or byproducts. prochemonline.com

The reactivity of Titanium(IV) tert-butoxide is inherently linked to its molecular structure. Unlike smaller titanium alkoxides that tend to form oligomers, the bulky tert-butoxide ligands sterically hinder association, leading to a monomeric structure in nonpolar solvents. This monomeric nature contributes to its specific reactivity profile.

Mechanochemical Synthesis of Titanium(IV) tert-butoxide Derivatives

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free and often faster alternative to traditional solution-based synthesis. nih.gov This technique has been successfully applied to the synthesis of cyclopentadienyl (B1206354) titanium tert-butoxy (B1229062) halides. nih.govacs.orgresearchgate.net

In a typical mechanochemical synthesis of these derivatives, solid reactants are milled together. For example, to synthesize chloride derivatives, bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) can be used as a starting material. nih.govresearchgate.net For bromide derivatives, a mixture of lithium cyclopentadienide (B1229720) (LiCp), titanium tetrabromide (TiBr₄), and lithium tert-butoxide (Li[OtBu]) can be employed. nih.govresearchgate.net The stoichiometry of the starting materials directly influences the composition of the final product. nih.govresearchgate.net

This solvent-free approach can overcome some limitations of solution-based methods, which can be slow and may not go to completion. nih.govacs.org

Precursor Design for Tailored Properties and Applications

The design of Titanium(IV) tert-butoxide and its derivatives as precursors is critical for tailoring the properties of the final materials, particularly in the synthesis of titanium dioxide (TiO₂) nanoparticles and thin films. rsc.org The characteristics of the precursor directly influence the morphology, crystallinity, and electronic properties of the resulting TiO₂.

Key aspects of precursor design include:

Ligand Modification: As discussed in the context of ligand exchange, modifying the ligands attached to the titanium center can alter the precursor's solubility, volatility, and decomposition temperature. rsc.org For example, the use of bulkier ligands can increase steric hindrance, potentially preventing oligomerization but also reducing volatility. rsc.org

Control of Hydrolysis and Condensation: The rate of hydrolysis and condensation of the titanium precursor is a critical factor in sol-gel processes for forming TiO₂. The steric bulk of the tert-butoxide group leads to a slower hydrolysis rate compared to smaller alkoxides like ethoxide or isopropoxide. This slower reaction rate allows for better control over the particle size and morphology of the resulting TiO₂.

Influence on Crystalline Phase: The conditions during the synthesis, including the nature of the precursor, can influence the resulting crystalline phase of TiO₂ (anatase, rutile, or brookite). rsc.org Each phase has distinct properties, making phase control essential for specific applications. For example, the anatase phase is often preferred for photocatalysis due to its superior charge transport properties. mypolycc.edu.my

By carefully designing the titanium precursor and controlling the reaction conditions, it is possible to produce TiO₂ materials with tailored properties for a wide range of applications, from photocatalysis and solar cells to sensors. mypolycc.edu.my

Applications in Advanced Materials Synthesis Utilizing Titanium Iv Tert Butoxide

Precursor for Titanium Dioxide (TiO₂) Nanostructures and Thin Films

Titanium(IV) tert-butoxide is a widely utilized precursor for producing titanium dioxide (TiO₂) nanostructures and thin films. valuates.com The choice of precursor is a key factor in determining the final characteristics of the TiO₂-based nanostructures, including crystal structure, specific surface area, and thermal stability, which in turn influence the material's performance in various applications. nih.gov The bulky tert-butyl groups in titanium(IV) tert-butoxide provide steric shielding, which can stabilize intermediate titanium complexes during synthesis processes. This allows for controlled hydrolysis and condensation reactions, which are fundamental to forming the Ti-O-Ti network of titanium dioxide. researchgate.net

Sol-gel synthesis is a prominent "soft chemistry" method for producing TiO₂ materials, involving the hydrolysis and condensation of a titanium precursor, such as an alkoxide, at low temperatures. researchgate.netmdpi.com Titanium(IV) tert-butoxide, along with other alkoxides like the n-butoxide and isopropoxide isomers, is a common choice for these solution-based methods. acs.orgunits.it The process allows for excellent control over the final product's properties and can be adapted to create a wide range of nanostructured materials. acs.orgunits.it

The sol-gel method using titanium alkoxide precursors is a well-established technique for synthesizing TiO₂ nanoparticles. chalcogen.rosigmaaldrich.com The process typically involves the controlled hydrolysis of the precursor in an alcohol solvent, followed by condensation to form a solid gel, which is then processed to yield nanoparticles. mdpi.comnih.gov The properties of the resulting nanoparticles can be tailored for specific applications, such as photo-anodes in dye-sensitized solar cells (DSSCs) or as anode materials in sodium-ion batteries. scispace.com

One study detailed the synthesis of TiO₂ nanopowder using titanium(IV) butoxide as the precursor. chalcogen.ro The process involved dissolving the precursor in an ethanol (B145695) solution with a complexing agent, followed by hydrolysis with a mixture of water and ethanol. The resulting white precipitate was washed, dried at 100°C, and annealed at 400°C to yield crystalline anatase TiO₂ nanoparticles. chalcogen.ro

Beyond spherical nanoparticles, titanium(IV) tert-butoxide can be used to create anisotropic structures like nanorods. A nonhydrolytic sol-gel reaction between a titanium alkoxide and oleic acid at high temperatures has been shown to produce highly crystalline anatase TiO₂ nanorods with a uniform diameter distribution. acs.org The length and diameter of these nanorods can be controlled by adjusting the reaction parameters, such as the concentration of capping agents like 1-hexadecylamine. acs.org

| Precursor | Synthesis Method | Resulting Nanostructure | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| Titanium(IV) butoxide | Sol-gel | Anatase TiO₂ Nanoparticles | Precursor dissolved in ethanol, hydrolyzed, washed, dried at 100°C, and annealed at 400°C. | chalcogen.ro |

| Titanium(IV) isopropoxide | Nonhydrolytic sol-gel | Anatase TiO₂ Nanorods (3.4 nm diameter x 38 nm length) | Reaction with oleic acid at 270°C. Nanorods grown along the direction. | acs.org |

| Titanium(IV) butoxide | Sol-gel | TiO₂ Nanoparticles (avg. size 131 nm) | UV-Visible analysis showed an absorbance peak around 380 nm. | scispace.com |

Mesoporous TiO₂ structures, characterized by a high surface area and ordered pore networks, can be synthesized using titanium(IV) tert-butoxide in a templated sol-gel process. These materials are of great interest for applications in catalysis, sensing, and energy storage.

A novel sol-gel method has been developed to create spherical porous assemblies of TiO₂ nanoparticles. nih.gov This approach uses titanium butoxide as the titanium source, a block copolymer (Pluronic F127) as a templating agent, and toluene (B28343) as a swelling agent. nih.gov By carefully controlling reaction parameters such as the solvent (acidic water or ethanol) and calcination conditions, researchers can tailor the morphology and porosity of the final material. nih.gov The process involves the self-assembly of the polymer template, around which the hydrolysis and condensation of the titanium precursor occur, followed by removal of the template via calcination to leave a porous inorganic structure. nih.gov

Titanium(IV) tert-butoxide is also a precursor for creating hybrid organic-inorganic materials, where an inorganic TiO₂ network is combined with organic components. These materials can exhibit unique combinations of properties derived from both their organic and inorganic constituents.

For instance, TiO₂ can be used to form nanocomposite powders through sol-gel synthesis for applications like the photocatalytic degradation of pollutants. sigmaaldrich.com The sol-gel process facilitates the incorporation of organic molecules or polymers into the titania network as it forms. The use of titanium(IV) tert-butoxide allows for the formation of stable complexes with various organic and inorganic substrates, which is a key aspect of creating these hybrid systems. These materials are relevant for applications such as photocatalytic coatings and advanced sensors.

A significant advantage of using titanium(IV) tert-butoxide in solution-based synthesis is the ability to exert fine control over the physical and chemical properties of the resulting TiO₂. acs.org Factors such as precursor concentration, water-to-alkoxide ratio, pH, reaction temperature, and post-synthesis treatments like calcination are critical in determining the nanoparticle size, shape, crystallinity, and crystalline phase (anatase, rutile, or brookite). nih.govchalcogen.roresearchgate.net

pH Control: The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the titanium precursor. journal-spqeo.org.ua At low pH, the formation of the rutile phase can be favored, while higher pH can promote the anatase phase by increasing the number of Ti-OH groups, which encourages the edge-sharing assembly of titania octahedra. units.it

Additives: The addition of certain chemicals can direct the phase composition. For example, in one study using titanium(IV) butoxide, adding HCl to the sol resulted in a mixture of anatase and brookite phases after annealing, whereas sols without HCl produced only the anatase phase. researchgate.net

Calcination Temperature: Thermal treatment is crucial for removing residual organic compounds from the synthesis and for inducing crystallization. chalcogen.ro The temperature and duration of calcination directly impact crystal growth, aggregation, and can trigger phase transformations, such as the common anatase-to-rutile transition at higher temperatures. chalcogen.roresearchgate.net

| Parameter | Effect | Example/Observation | Reference |

|---|---|---|---|

| pH | Influences hydrolysis/condensation rates and crystalline phase. | Low pH can favor rutile formation, while high pH can favor anatase. | units.it |

| Chemical Additives | Can alter the resulting phase composition. | Addition of HCl to a titanium(IV) butoxide sol led to a mixture of anatase and brookite phases. | researchgate.net |

| Calcination Temperature | Affects crystallinity, particle size, and phase stability. | Increasing temperature promotes crystal growth and can cause the anatase-to-rutile phase transformation. | chalcogen.roresearchgate.net |

Titanium(IV) tert-butoxide is a valuable precursor for gas-phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are used to grow high-quality, uniform thin films. valuates.commocvd-precursor-encyclopedia.desigmaaldrich.com Its volatility and thermal stability are key properties for these applications. mocvd-precursor-encyclopedia.de

In CVD, the precursor is vaporized and reacts on a heated substrate surface to form a solid film. mdpi.com Titanium(IV) tert-butoxide is an attractive alternative to titanium halides because its decomposition by-products are less corrosive. electrochem.org Interestingly, the use of titanium(IV) tert-butoxide with water vapor in CVD has been shown to enable the growth of the rutile phase of TiO₂ at unusually low temperatures (e.g., 300°C), a phenomenon not observed with less sterically hindered alkoxide precursors like ethoxides or n-butoxides under similar conditions. electrochem.org

Atomic Layer Deposition (ALD) is a precision technique based on self-limiting surface reactions that allows for the deposition of films with atomic-level thickness control. rsc.org Titanium(IV) tert-butoxide (TTB) has been successfully used as a precursor for the low-temperature ALD of TiO₂. In one study, TTB and water were used to deposit high-density TiO₂ films at just 90°C. iisc.ac.in The process yielded a growth rate of 0.1 Å/cycle and produced stoichiometric TiO₂ films, which were then successfully integrated as electron transport layers in perovskite solar cells. iisc.ac.in The use of tert-butoxide precursors in ALD is known to result in very clean chemistry with minimal carbon contamination in the final films. aip.org

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Co-deposition Strategies for Multicomponent Metal Oxide Systems (e.g., TiO2/ZnO)

Hydrothermal and Solvothermal Synthetic Pathways for Titanium-Based Materials

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanomaterials from solution under elevated temperature and pressure. Titanium(IV) tert-butoxide is a commonly used precursor in these methods for producing a variety of titanium-based materials, particularly TiO₂ nanoparticles with controlled size, shape, and crystal phase. pubcompare.aiacs.org

In a typical solvothermal process, titanium(IV) tert-butoxide is reacted in a solvent, such as benzyl (B1604629) alcohol, at temperatures around 180°C. rsc.org This non-aqueous sol-gel route can yield highly crystalline anatase TiO₂ nanoparticles with small particle sizes (e.g., ~6 nm) and high surface areas. rsc.org The mechanism involves the condensation of the metal alkoxide, leading to the formation of Ti-O-Ti bridges. rsc.org The molar ratio of reactants, such as titanium butoxide to ethanol and an acid catalyst, can influence the final nanoparticle size. researchgate.net Similarly, microwave-assisted solvothermal synthesis using titanium(IV) butoxide can produce Mo-doped TiO₂ with high surface areas and reduced reaction times. semanticscholar.org

Hydrothermal synthesis, which uses water as the solvent, is also widely employed. For instance, TiO₂ nanorods can be prepared hydrothermally using titanium butoxide in the presence of hydrochloric acid. uotechnology.edu.iqscispace.com This method allows for the formation of mixed-phase (anatase and rutile) TiO₂ nanostructures directly on substrates. uotechnology.edu.iq The technique can also be used to create complex composites, such as precious metal-doped TiO₂-graphene oxide, by reacting titanium butoxide and other precursors in an autoclave at temperatures around 180°C. acs.orgnih.gov The pH of the reaction mixture plays a crucial role in determining the final crystal structure, with basic conditions often favoring the anatase phase. acs.org

Table 3: Examples of Hydrothermal/Solvothermal Synthesis using Titanium(IV) alkoxide Precursors

| Synthesis Method | Precursor(s) | Solvent/Catalyst | Temperature/Time | Product |

| Solvothermal | Titanium(IV) tert-butoxide | Benzyl alcohol | 180°C / 1 day | ~6 nm anatase TiO₂ nanoparticles rsc.org |

| Solvothermal | Titanium(IV) butoxide, Ethanol, Nitric acid | - | - | Anatase TiO₂ nanoparticles (size depends on molar ratio) researchgate.net |

| Hydrothermal | Titanium(IV) butoxide, Copper(II) nitrate, Graphene oxide | Ethanol, Water, NaOH | 180°C / 7 hours | Cu-TiO₂/GO composite acs.orgnih.gov |

| Hydrothermal | Titanium(IV) butoxide | Hydrochloric acid, Deionized water | - | Rutile and anatase TiO₂ nanorods uotechnology.edu.iq |

| Microwave-Assisted Solvothermal | Titanium(IV) butoxide, Molybdenum(III) chloride | Isopropanol, HCl | < 30 min | Mo-doped TiO₂ nanoparticles semanticscholar.org |

Applications in Other Advanced Ceramic and Inorganic Materials (e.g., Ferroelectric materials)

The utility of titanium(IV) tert-butoxide extends beyond TiO₂ to the synthesis of more complex functional ceramics, most notably ferroelectric materials like barium titanate (BaTiO₃) and strontium titanate (SrTiO₃). sigmaaldrich.comacs.org These materials are cornerstones of the electronics industry, used in capacitors, sensors, and memory devices.

Titanium(IV) tert-butoxide, often in conjunction with a barium or strontium source like barium acetate (B1210297), is used as the titanium precursor in sol-gel or chemical solution deposition methods to create BaTiO₃ thin films. acs.orgnih.gov For example, porous BaTiO₃ thin films can be prepared by dissolving barium acetate and titanium butoxide in a solution containing a block copolymer, which acts as a template for the porous structure. nih.gov After deposition via spin-coating, the film is calcined to produce the crystalline ferroelectric material. Similarly, a non-aqueous, halide-free route involves reacting titanium isopropoxide with barium metal dissolved in benzyl alcohol at 200°C to yield highly crystalline, sub-10 nm BaTiO₃ nanoparticles. acs.org This method can also be applied to produce SrTiO₃ and mixed (Ba,Sr)TiO₃ nanoparticles. acs.org

The precise control over stoichiometry and morphology afforded by these chemical routes is critical for achieving the desired ferroelectric properties. The mechanochemical synthesis of cyclopentadienyl (B1206354) titanium tert-butoxy (B1229062) halides further illustrates the versatility of this precursor in creating complex, multi-component inorganic materials. nih.govresearchgate.net

Catalytic Applications and Mechanistic Elucidation

Homogeneous Catalysis in Organic Transformations

Titanium(IV) tert-butoxide is a widely employed homogeneous catalyst in several key organic reactions. Its solubility in common organic solvents facilitates its use in this capacity, allowing for reactions to proceed in a single phase.

Esterification and Transesterification Reactions

Titanium alkoxides, including titanium(IV) tert-butoxide, are effective catalysts for both esterification and transesterification reactions. wikipedia.orgnih.gov These processes are fundamental in organic synthesis for the formation of esters, which are prevalent in materials from pharmaceuticals to polymers. The catalytic activity of titanium(IV) tert-butoxide in these reactions is attributed to the Lewis acidity of the titanium center, which activates the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by an alcohol. researchgate.net

Microwave heating has been shown to significantly accelerate titanium-catalyzed esterification and transesterification reactions, often completing within an hour at 160°C. nih.govresearchgate.net This methodology is applicable to a broad range of substrates, including aromatic, aliphatic, and heteroaromatic acids, as well as acid-sensitive alcohols like furfuryl alcohol. nih.govresearchgate.net

Mechanistic studies, combining experimental data and density functional theory (DFT) calculations, have revealed that the catalytic cycle involves more than just the Lewis acidity of the titanium. The in-situ-formed titanium carboxylate exhibits amphoteric properties, where the titanium center acts as a Lewis acid and the bound carboxylate acts as a Brønsted base. researchgate.net Hydrogen bonding also plays a critical role in pre-organizing the substrates and stabilizing intermediates and transition states, thereby enhancing the catalytic activity. researchgate.net

In the synthesis of polyesters, such as poly(ethylene vanillate), titanium-based catalysts like titanium(IV) butoxide have demonstrated high catalytic activity during the esterification stage, with conversions of carboxylic acid groups reaching 80-85%. mdpi.com

Polymerization Reactions of Olefins and Other Monomers

Titanium(IV) tert-butoxide is a versatile catalyst in the field of polymer chemistry, enabling the synthesis of a wide array of polymers through various polymerization mechanisms. ontosight.ai

In conjunction with a cocatalyst, typically an aluminum alkyl such as triethylaluminium (TEA), titanium(IV) tert-butoxide can effectively polymerize ethylene (B1197577) and copolymerize it with α-olefins. mdpi.comnih.govresearchgate.net In one study, a catalyst system comprising titanium(IV) tert-butoxide supported on polyvinyl chloride (PVC) and activated by TEA was used for ethylene polymerization. mdpi.comnih.gov The optimal molar ratio of [Al]/[Ti] was found to be 773:1, achieving an initial activity of up to 2.3 kg of polyethylene (B3416737) per mole of titanium per hour. mdpi.comresearchgate.net The resulting copolymers had average molecular weights (Mw) ranging from 97 kg/mol to 326 kg/mol . mdpi.comnih.govresearchgate.net

The presence of a comonomer like 1-hexene (B165129) was observed to have a significant impact on the polymerization. An increase in the concentration of 1-hexene led to a decrease in the molecular weight of the copolymer and a broadening of the polydispersity index (PDI). mdpi.comnih.govresearchgate.net This is attributed to the stronger chain transfer capacity of the comonomer. mdpi.comnih.govresearchgate.net

Titanium(IV) tert-butoxide is an efficient initiator for the bulk ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL). scientific.net In a comparative study of different metal tert-butoxides as initiators for the ROP of ε-caprolactone at 120°C, titanium(IV) tert-butoxide was found to dissolve easily and rapidly in the monomer, leading to a high percentage of conversion. scientific.net Kinetic studies of this polymerization revealed a first-order rate constant, k_p, of 0.120 L mol⁻¹ min⁻¹. scientific.net

The reactivity of titanium(IV) alkoxides in the ROP of ε-caprolactone is influenced by the steric bulk of the alkoxy group. researchgate.net The rate of polymerization decreases as the size of the alkoxy group increases. researchgate.net The activation energy for the polymerization initiated by titanium(IV) tert-butoxide was determined to be 105.2 kJ/mol. researchgate.net The proposed mechanism for this polymerization is a coordination-insertion mechanism, as suggested by end-group analysis of the resulting polycaprolactone. researchgate.net

Table 1: Comparison of Metal Alkoxide Initiators in the Ring-Opening Polymerization of ε-Caprolactone

| Initiator | Solubility in ε-Caprolactone | Conversion (%) |

|---|---|---|

| Titanium(IV) tert-butoxide | Excellent, rapid | High |

| Aluminum(III) tert-butoxide | Partial | Low |

| Tin(II) tert-butoxide | Complete, very slow | High |

| Lithium tert-butoxide | Insoluble | No polymerization |

Data from a study conducted at 120°C for 72 hours. scientific.net

In the context of ethylene and α-olefin polymerization, chain transfer to the comonomer is a significant process that controls the molecular weight of the resulting polymer. mdpi.comnih.govresearchgate.net As the concentration of the α-olefin comonomer increases, the frequency of chain transfer events also increases, leading to polymers with lower molecular weights. mdpi.comnih.govresearchgate.net

Catalyst deactivation is another critical aspect of these polymerization systems. The rapid deactivation of the titanium(IV) butoxide catalyst supported on PVC has been linked to an oxidation process. mdpi.comnih.govresearchgate.net It is proposed that the Ti(IV) is reduced to Ti(III) by the aluminum alkyl cocatalyst. This Ti(III) species can then cleave the carbon-chlorine bonds within the PVC support, resulting in the formation of an inactive polymeric Ti(IV) complex. mdpi.comnih.govresearchgate.net

Ring-Opening Polymerization

Oxidation and Reduction Catalysis (e.g., C-H bond oxidation, epoxidation)

Titanium(IV) tert-butoxide, in combination with an oxidant, can catalyze the oxidation of various organic substrates.

The system composed of titanium(IV) tert-butoxide and tert-butyl hydroperoxide is capable of oxidizing C-H bonds in hydrocarbons and oxygen-containing compounds at mild conditions (20°C). researchgate.net This system can oxidize methyl, methylene, and methine groups through a free-radical mechanism, where the generated oxygen acts as the oxidant. researchgate.net The reaction produces hydroperoxides and titanium(IV) peroxides, which can decompose further. researchgate.net

In the presence of a titanium(IV) catalyst, olefins can undergo photooxygenation to form epoxy alcohols. acs.org Titanium(IV) tert-butoxide is also used as a precursor in the synthesis of titanosilicate catalysts, which are effective for the epoxidation of olefins using hydroperoxides. google.com

Table 2: C-H Bond Oxidation with Titanium(IV) tert-butoxide/tert-butyl hydroperoxide System

| Substrate | Type of C-H bond oxidized |

|---|---|

| Toluene (B28343) | Methyl |

| Hexane (B92381) | Methylene |

| Ethylbenzene | Methylene |

| Benzyl (B1604629) ethyl ether | Methylene |

| 1,1-Diphenylethane | Methine |

| Triphenylmethane | Methine |

Reaction conditions: 20°C. researchgate.net

Role of Lewis Acidity and Amphoteric Nature in Catalytic Cycles

The catalytic activity of titanium(IV) tert-butoxide is not solely dependent on the Lewis acidity of the titanium center but also on the amphoteric nature of the molecule. researchgate.netuva.nl This dual character, combining Lewis acidity at the metal center with the Brønsted basicity of the alkoxide or in situ formed carboxylate ligands, is crucial for its catalytic efficacy, particularly in reactions like esterification. researchgate.netuva.nl

Heterogeneous Catalysis and Supported Systems

To enhance stability, reusability, and performance, titanium(IV) tert-butoxide has been immobilized on various solid supports. These supported systems are designed to overcome issues like catalyst deactivation and to simplify separation from reaction products.

Common supports include:

Polyvinyl Chloride (PVC): Titanium(IV) tert-butoxide has been supported on PVC for olefin polymerization. nih.govmdpi.com In one study, the catalyst was synthesized by treating PVC with butylmagnesium chloride before adding titanium(IV) butoxide and titanium tetrachloride. mdpi.com This approach aimed to create active Ziegler-Natta type catalysts. mdpi.com However, rapid deactivation was observed, which was attributed to the reduction of Ti(IV) to Ti(III) by the aluminum alkyl cocatalyst, followed by cleavage of the polymer's carbon-chlorine bonds, forming an inactive complex. nih.govmdpi.com

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been used as supports for titanium dioxide derived from titanium butoxides. scispace.com These composite materials leverage the charge transfer properties of CNTs to enhance photocatalytic activity. scispace.com

The development of these supported catalysts is crucial for industrial applications where catalyst recovery and long-term stability are paramount.

Titanium(IV) tert-butoxide is a widely used precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, which are highly effective photocatalysts for environmental remediation. nih.govresearchgate.net The process typically involves hydrolysis and condensation (sol-gel method) or hydrothermal treatment of the alkoxide, followed by calcination to produce crystalline TiO₂. nih.gov

These derived TiO₂ materials have demonstrated significant efficacy in degrading various organic pollutants under UV or solar irradiation:

Methylene Blue (MB): TiO₂ nanoparticles synthesized from titanium(IV) tert-butoxide have been shown to be excellent photocatalysts for the degradation of MB. rsc.org In one study, TiO₂ nanoparticles prepared via a non-aqueous sol-gel solvothermal process completely degraded MB in 3 hours under UV light, outperforming the commercial P25 catalyst. rsc.org Another study using TiO₂ nanoflowers, also derived from titanium(IV) butoxide, showed remarkable activity for MB photo-oxidation, with performance being highly dependent on the calcination temperature which controls the anatase/rutile crystal phase ratio. nih.gov

Phenol (B47542): TiO₂ synthesized from titanium butoxide (TBOT) precursor via the sol-gel method exhibited higher photocatalytic activity for phenol degradation than TiO₂ derived from titanium tetraisopropoxide (TTIP) and the commercial P25 Degussa catalyst. researchgate.netjournalskuwait.org This superior performance was attributed to the dominant anatase phase, higher crystallinity, and smaller crystallite size of the TBOT-derived material. researchgate.netjournalskuwait.org

Other Organic Pollutants: Research has confirmed the potential of TiO₂ derived from titanium(IV) tert-butoxide for the degradation of various organic pollutants in wastewater, highlighting its role in sustainable environmental cleanup technologies. scispace.com

The photocatalytic activity is influenced by several factors, including the crystalline phase (anatase is generally more active), particle size, surface area, and the density of surface hydroxyl groups, all of which can be controlled during the synthesis process from the titanium(IV) tert-butoxide precursor. nih.govrsc.org

| Precursor | Synthesis Method | Pollutant | Result | Reference |

|---|---|---|---|---|

| Titanium(IV) tert-butoxide | Non-aqueous sol-gel solvothermal | Methylene Blue | Complete degradation in 3 hours under UV light. | rsc.org |

| Titanium(IV) butoxide | Hydrothermal, followed by calcination | Methylene Blue | Activity 2.3 times that of P25 TiO₂ at pH 6. | nih.gov |

| Titanium butoxide (TBOT) | Sol-gel | Phenol | 82.38% degradation, showing 147% greater efficiency than P25. | researchgate.netjournalskuwait.org |

| Titanium(IV) n-butoxide | Thermal decomposition on MWCNTs | Organic Dyes | Excellent activity attributed to TiO₂-MWCNT combination. | scispace.com |

Development of Supported Titanium(IV) tert-butoxide Catalysts

Detailed Mechanistic Investigations of Catalytic Pathways

Understanding the true nature of the active catalyst is key to optimizing reactions. While titanium(IV) tert-butoxide is the initial precursor, it often transforms into different species during the catalytic cycle.

Oxo-alkoxo Intermediates: During hydrolysis and condensation reactions, such as in sol-gel processes or some polymerizations, titanium(IV) tert-butoxide does not remain as a simple monomer. It readily forms complex oxo-alkoxo intermediates. wikipedia.org These oligomeric structures are a result of partial hydrolysis and ligand exchange. uva.nlwikipedia.org In some cases, well-defined titanium oxo/alkoxo clusters, such as Ti₅O and Ti₆O₄ species, have been isolated and characterized, providing insight into the complex structures that can form in solution. nih.govnih.gov These intermediates are often the true catalytically active or precursor species in the formation of final materials like TiO₂.

Active Species in Polymerization: In Ziegler-Natta type olefin polymerizations, the Ti(IV) precursor is activated by a cocatalyst, typically an organoaluminum compound like triethylaluminium (TEA). nih.govmdpi.com This activation process involves the reduction of the titanium center. Studies on PVC-supported systems suggest the active species involves Ti(III). nih.govmdpi.com However, this reduction can also lead to deactivation pathways. For example, the Ti(III) species can cleave carbon-chlorine bonds in the PVC support, leading to the formation of an inactive polymeric Ti(IV) complex and halting the polymerization. nih.govmdpi.comresearchgate.net In the polymerization of ethylene, the insertion of the monomer into a Ti-H bond can lead to a dormant Ti-C₂H₅ complex, whereas the insertion of comonomers like 1-hexene or 1-octene (B94956) can generate more active sites. mdpi.com

Catalyst Activation via Ligand Exchange: In polycondensation reactions for producing polyesters like PET, the original titanium alkoxide is considered a precursor that is activated through ligand exchange with the reactants (e.g., alcohols, carboxylic acids). uva.nlresearchgate.net Mass spectrometry studies of esterification reactions have identified the resting state of the catalyst as a complex where the original alkoxide group has been exchanged for a heptoxy or benzoate (B1203000) group. uva.nl

Kinetic studies provide quantitative insight into the reactivity of titanium(IV) tert-butoxide and the factors influencing reaction speed. The steric bulk of the tert-butoxide group plays a significant role in its reactivity compared to other titanium alkoxides.

Ring-Opening Polymerization (ROP) of ε-caprolactone: Isothermal calorimetry studies on the ROP of ε-caprolactone initiated by various titanium(IV) alkoxides revealed that the polymerization rate decreased with increasing chain length and bulkiness of the alkoxy group. researchgate.net The order of reactivity was found to be: titanium(IV) n-propoxide > n-butoxide ≈ 2-ethylhexoxide > tert-butoxide. researchgate.net The high steric hindrance of the tert-butoxide initiator resulted in the highest activation energy (Ea = 105.2 kJ/mol) among the tested alkoxides, indicating a slower reaction rate. researchgate.net

Olefin Polymerization: In ethylene polymerization using a PVC-supported Ti(OBu)₄ catalyst, the reaction rate is highly dependent on the molar ratio of the cocatalyst (triethylaluminium, TEA) to the titanium precursor ([Al]/[Ti]). mdpi.comresearchgate.net The optimal ratio was found to be 773:1, which yielded the highest initial activity of up to 2.3 kg of polyethylene per mole of Ti per hour. nih.govmdpi.com Ratios lower than this showed a constant rise in activity over time, suggesting a slower alkylation and activation process. mdpi.com

Esterification Reactions: In the synthesis of itaconate-based polyesters, titanium(IV) butoxide required a high temperature of 160 °C to achieve a reasonable reaction rate, whereas an enzymatic catalyst like CalB was effective at 60 °C. sci-hub.se This highlights that while effective, titanium alkoxide catalysts are often less active than enzymatic alternatives and require more forcing conditions. sci-hub.se In the synthesis of poly(ethylene vanillate), titanium butoxide (TBT) demonstrated greater catalytic activity during the esterification stage compared to antimony trioxide, achieving a higher conversion of carboxylic acid groups. mdpi.com

| Reaction | Catalyst System | Key Kinetic Finding | Reference |

|---|---|---|---|

| ROP of ε-caprolactone | Titanium(IV) tert-butoxide | Slowest polymerization rate and highest activation energy (105.2 kJ/mol) among tested alkoxides due to steric hindrance. | researchgate.net |

| Ethylene Polymerization | Ti(OBu)₄ on PVC with TEA | Optimal activity at [Al]/[Ti] molar ratio of 773:1, reaching 2.3 kg PE/(mol Ti·h). | nih.govmdpi.com |

| Transesterification (Itaconate Polyesters) | Titanium(IV) butoxide | Requires high temperature (160 °C) for reasonable reaction rate. | sci-hub.se |

| Esterification (Poly(ethylene vanillate)) | Titanium butoxide (TBT) | Higher catalytic activity (80-85% conversion) compared to Sb₂O₃ (73% conversion). | mdpi.com |

Spectroscopic and Computational Characterization in Titanium Iv Tert Butoxide Research

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A suite of spectroscopic tools is employed to probe the various facets of titanium(IV) tert-butoxide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of titanium(IV) tert-butoxide in solution. desy.de Variable-temperature ¹³C NMR studies have been instrumental in understanding the oligomeric nature of titanium alkoxides. rsc.orgrsc.org For straight-chain alkoxides, the data suggests the coexistence of trimers and their aggregates. rsc.orgrsc.org In the case of branched-chain derivatives like titanium(IV) tert-butoxide, equilibria between monomeric and dimeric species are proposed. rsc.org

¹H NMR is also utilized to monitor reactions involving titanium(IV) tert-butoxide, such as its reaction with polyhydromethylsiloxane, by observing the chemical shifts of the protons in the tert-butoxy (B1229062) groups. researchgate.net The dynamic exchange between different species in solution can be studied by analyzing changes in the NMR spectra at various temperatures. researchgate.net For instance, the coalescence of NMR signals at higher temperatures can provide information about the activation energies of exchange processes. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for Titanium Alkoxides

| Compound | Temperature (°C) | Chemical Shift (ppm) | Assignment | Inferred Species |

| Titanium tetra-n-butoxide | -60 | ~70, ~65 | Terminal, Bridging | Trimer/Aggregates |

| Titanium tetraisopropoxide | Ambient | - | - | Monomer-Dimer Equilibrium |

| Titanium tetra-t-butoxide | Ambient | - | - | Monomer |

Note: Specific chemical shift values can vary based on solvent and concentration. The table illustrates the type of information obtained from NMR studies.

X-ray Diffraction (XRD) for Material Crystallinity and Structure

X-ray Diffraction (XRD) is primarily used to characterize the crystalline structure of materials synthesized from titanium(IV) tert-butoxide, most notably titanium dioxide (TiO₂). The technique provides information on the phase composition (e.g., anatase, rutile), crystallite size, and lattice parameters of the resulting materials. aip.org For instance, in the sol-gel synthesis of TiO₂ thin films, XRD is used to confirm the formation of the anatase crystalline phase after annealing at specific temperatures. researchgate.net The reaction between titanium(IV) tert-butoxide and benzyl (B1604629) alcohol in a non-aqueous sol-gel process has been shown to yield highly crystalline anatase TiO₂ nanoparticles, as confirmed by XRD analysis. rsc.org The morphology of the resulting nanoparticles, influenced by capping agents, can also be correlated with XRD data, although preferred orientation effects during sample preparation must be considered. elsevier.es

Interactive Data Table: XRD Findings for Materials from Titanium(IV) tert-butoxide

| Precursor System | Product | Annealing Temperature (°C) | Key XRD Finding | Reference |

| Titanium(IV) butoxide sol-gel | TiO₂ thin film | 500 | Formation of anatase phase | researchgate.net |

| Ti[OC(CH₃)₃]₄ / Benzyl alcohol | TiO₂ nanoparticles | 180 (solvothermal) | Highly crystalline anatase | rsc.org |

| Ti(OC₄H₉)₄ / Capping agents | TiO₂ nanoparticles | - | Anatase, with some rutile depending on agent | elsevier.es |

X-ray Absorption Spectroscopy (XAS) for Metal Center Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of the titanium center in both the precursor molecule and its derived materials. researchgate.net XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ti K-edge XANES pre-edge features are particularly sensitive to the coordination environment and oxidation state of the titanium atom. desy.decdmf.org.br For titanium(IV) alkoxides, XANES can distinguish between four-fold (tetrahedral) and five- or six-fold (trigonal bipyramidal or octahedral) coordination, providing direct insight into the degree of oligomerization in solution or the solid state. acs.org The intensity of the pre-edge peak, which corresponds to the 1s → 3d transition, is directly related to the local symmetry around the Ti atom. acs.org

EXAFS provides information about the bond distances and coordination numbers of the atoms immediately surrounding the central titanium atom. mdpi.com Studies on titanium alkoxides have used EXAFS to determine Ti-O and Ti-Ti bond distances, giving direct evidence for the oligomeric structures of compounds like titanium ethoxide and n-butoxide, which feature both terminal and bridging alkoxy groups. acs.org In contrast, the more sterically hindered titanium(IV) tert-butoxide is found to be monomeric with a four-fold coordination. acs.org

Interactive Data Table: Selected EXAFS and XANES Data for Titanium Alkoxides

| Compound | Technique | Finding | Structural Implication |

| Ti(OEt)₄ | EXAFS | Two Ti-O distances (~1.80 & 2.05 Å); Ti-Ti correlation (~3.1 Å) | Oligomeric (trimeric) structure with bridging and terminal groups |

| Ti(OPrⁱ)₄ | EXAFS | One Ti-O distance (~1.80 Å) | Monomeric, 4-fold coordinated Ti |

| Ti(OBuⁿ)₄ | EXAFS | Two Ti-O distances (~1.80 & 2.05 Å); Ti-Ti correlation (~3.1 Å) | Oligomeric (trimeric) structure |

| Ti(OAmᵗ)₄ | EXAFS | One Ti-O distance (~1.80 Å) | Monomeric, 4-fold coordinated Ti |

| Various Ti(IV) complexes | XANES | Pre-edge peak intensity correlates with coordination number | Distinguishes between tetrahedral, trigonal bipyramidal, and octahedral geometries |

Data compiled from reference acs.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and monitoring the chemical transformations of titanium(IV) tert-butoxide, particularly during hydrolysis and condensation reactions in sol-gel processes. desy.debas.bg The IR spectrum of titanium(IV) butoxide shows characteristic bands for Ti-O-C stretching vibrations (around 1130 cm⁻¹) and vibrations of terminal and bridging C-O bonds in butoxy ligands (around 1100 and 1040 cm⁻¹, respectively). bas.bg

During hydrolysis, the intensity of these Ti-O-C bands decreases, while new bands corresponding to Ti-OH groups and adsorbed water molecules may appear. tandfonline.com Following the evolution of these bands over time allows for a kinetic study of the hydrolysis process. tandfonline.com In the synthesis of TiO₂, IR spectroscopy can track the removal of organic residues and the formation of the Ti-O-Ti network. uctm.edu

Interactive Data Table: Key IR Bands in the Study of Titanium(IV) butoxide Hydrolysis

| Wavenumber (cm⁻¹) | Assignment | Observation during Hydrolysis |

| ~1130 | Stretching vibrations of Ti-O-C | Intensity decreases |

| ~1100 | Vibrations of terminal C-O bonds | Intensity decreases |

| ~1040 | Vibrations of bridging C-O bonds | Intensity decreases |

| 3660 | Ti-OH groups | Appears as hydrolysis proceeds |

| 3525 | Adsorbed H₂O molecules | Appears as hydrolysis proceeds |

Data compiled from references bas.bgtandfonline.com.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the morphology and roughness of thin films and nanoparticle coatings prepared from titanium(IV) tert-butoxide. In the fabrication of TiO₂ thin films via the sol-gel method, AFM is used to observe the surface topography, grain size, and uniformity. researchgate.netcore.ac.uk Studies have shown that the surface roughness of TiO₂ thin films can increase with the number of deposited layers or the film thickness. researchgate.netcore.ac.uk The concentration of the titanium(IV) butoxide precursor in the sol can also significantly impact the grain size and surface roughness of the final film. mypolycc.edu.my For example, an optimized concentration can lead to a more uniform coating with well-distributed nano-sized grains and a smoother surface. mypolycc.edu.my

Interactive Data Table: AFM Surface Roughness of TiO₂ Thin Films

| Number of Layers | Precursor Concentration | Surface Roughness (nm) | Reference |

| 1 | Not specified | 1.574 | core.ac.uk |

| 5 | Not specified | 1.690 | core.ac.ukmypolycc.edu.my |

| 10 | Not specified | 1.794 | core.ac.uk |

| Not specified | 2.0 mL | 3.914 | mypolycc.edu.my |

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular structure, vibrational frequencies, and reaction mechanisms of titanium(IV) tert-butoxide. cloudfront.net DFT calculations can be used to optimize the geometry of the molecule in the gas phase, predicting bond lengths and angles. cloudfront.net For titanium(IV) tert-butoxide, theoretical studies have revealed a tetrahedral structure with a Ti-O bond length of approximately 1.81 Å and O-Ti-O angles near 108.39°. cloudfront.net

These computational models are powerful when used in conjunction with experimental data. For example, theoretical vibrational frequencies calculated via DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. cloudfront.net Furthermore, computational modeling can be extended to investigate more complex phenomena, such as the reactivity of the compound in catalytic systems or the molecular dynamics at interfaces, providing a deeper understanding that complements experimental findings. acs.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of Titanium(IV) tert-butoxide, Ti(OᵗBu)₄. Studies combining UV photoelectron spectroscopy (UPS) with DFT and Outer Valence Green's Function (OVGF) calculations have provided detailed insights into the molecule's electronic landscape. researchgate.net These investigations reveal that the highest occupied molecular orbitals (HOMOs) are primarily localized on the oxygen atoms of the tert-butoxide ligands, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the titanium atom. This electronic distribution is fundamental to understanding the compound's reactivity, particularly in processes like hydrolysis and condensation where the titanium center acts as a Lewis acid, accepting electron density from nucleophiles.

The bulky tert-butoxy groups play a significant role in the reactivity of Ti(OᵗBu)₄. DFT calculations help to model the steric effects induced by these ligands, which influence ligand-exchange kinetics and the geometry of active sites in catalytic processes. For instance, the steric hindrance provided by the tert-butyl groups leads to a slower hydrolysis rate compared to less bulky titanium alkoxides like titanium ethoxide or isopropoxide. This steric protection stabilizes the titanium center and influences the pathways of reactions such as transesterification, where ligand substitution occurs less readily.

Table 1: Computed Bond Parameters and Angles for Selected Titanium Alkoxide Complexes

| Complex | Ti-O Bond Length (Å) | Ti-O-C Angle (°) | Computational Method | Reference |

| Cp₂TiBr(OᵗBu) | 1.774 | 173.9 | B2PLYP/def2-TZVP | acs.org |

| Cp₂TiCl(OᵗBu) | ~1.81 (average) | ~160 | Not Specified | |

| CpTiBr₂(OᵗBu) | 1.727 | 173.9 | B2PLYP/def2-TZVP | acs.org |

Note: The data presented is for related substituted titanium tert-butoxide complexes, as detailed DFT data for the parent Ti(OᵗBu)₄ was not available in the searched literature. These values illustrate the typical geometric parameters and the influence of other ligands on the Ti-OᵗBu moiety.

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry, particularly DFT, is instrumental in mapping the reaction coordinates and identifying the transition states for reactions involving Titanium(IV) tert-butoxide. This allows for a detailed elucidation of reaction mechanisms at a molecular level. For example, in the hydrolysis of titanium alkoxides, theoretical studies have optimized the stationary states, including transition states, for the reaction with water molecules. These calculations demonstrate that the energy barriers for hydrolysis and subsequent condensation are substantially lower for titanium alkoxides compared to their silicon analogues, which aligns with experimental observations.

In catalytic applications, transition state analysis can reveal the origins of selectivity. For instance, in the titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, computational studies have identified the key transition states, allowing for a rationalization of the observed regioselectivity. researchgate.net While not specific to Ti(OᵗBu)₄, these studies on related titanium catalysts show that the steric and electronic properties of the ligands, which can be modeled for the tert-butoxide group, play a crucial role in determining the energy of different transition states, thereby controlling the reaction pathway. researchgate.net

DFT calculations can also be used to compare the favorability of different reaction pathways. For example, in the context of polyester (B1180765) polycondensation reactions catalyzed by titanium alkoxides, DFT studies have been used to investigate different proposed mechanisms, such as the Lewis acid mechanism and coordination-insertion mechanisms. researchgate.net By calculating the energy barriers for each pathway, researchers can determine the most likely mechanism. For related titanium ethoxide catalysts, the coordination of the carboxy oxygen mechanism was found to have the lowest activation energy. researchgate.net Similar methodologies can be applied to understand the role of Ti(OᵗBu)₄ in various chemical transformations.

Molecular Dynamics Simulations for Ligand Dynamics and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of Titanium(IV) tert-butoxide in the solution phase. While specific MD studies focusing solely on Ti(OᵗBu)₄ are not extensively detailed in the provided search results, the principles and applications of this technique to related systems provide valuable insights. MD simulations can model the interactions between the Ti(OᵗBu)₄ molecule and various solvents, predicting its solubility, aggregation state, and the dynamics of ligand exchange.

In nonpolar solvents like hexane (B92381) or toluene (B28343), Titanium(IV) tert-butoxide is known to exist as a stable monomeric species. MD simulations can be used to model this behavior and understand the weak intermolecular forces at play. In polar aprotic solvents, partial ligand exchange might occur, and in protic solvents, rapid alcoholysis or hydrolysis takes place. MD simulations can help to visualize and quantify the dynamics of these solvent-solute interactions and the initial steps of these reactions.

Furthermore, MD simulations have been utilized to study the interface between titanium-based materials and solutions. For example, simulations have been used to investigate the interaction between titania surfaces and electrolyte solutions, providing an understanding of surface wettability at a molecular level. whiterose.ac.uk Similar approaches could be applied to study the behavior of Ti(OᵗBu)₄ at interfaces, which is relevant for its use in the synthesis of thin films and coatings. The dynamic nature of the tert-butoxide ligands, including their rotation and potential for exchange, can be tracked over time in an MD simulation, providing a more complete picture of the compound's behavior in a realistic chemical environment than static quantum chemical calculations alone.

Emerging Research Directions and Future Prospects for Titanium Iv Tert Butoxide

Titanium(IV) tert-butoxide, a pivotal organometallic compound, is at the forefront of innovative research, extending beyond its traditional roles. Scientists are exploring its potential in developing next-generation materials and catalytic systems, driven by the need for enhanced efficiency, sustainability, and functionality. Current research is charting new territories in catalyst design, integrated reaction systems, and advanced materials for pressing global challenges in energy and environmental science.

Q & A

Q. How can residual surfactants be effectively removed during the sol-gel synthesis of TiO₂ nanostructures using Titanium(IV) tert-butoxide?

Residual surfactants from sol-gel synthesis (e.g., in TiO₂ nanorod production) are typically reduced by multiple washes with polar solvents like 1-butanol . Researchers should monitor surfactant removal via spectroscopic techniques (e.g., FTIR or NMR) to confirm the absence of organic residues. Post-washing centrifugation at 10,000–15,000 rpm for 20–30 minutes is recommended to isolate purified nanoparticles.

Q. What inert atmosphere conditions are critical for handling Titanium(IV) tert-butoxide in hydrolysis-sensitive reactions?

Due to its sensitivity to moisture and air, reactions should be conducted under anhydrous nitrogen or argon atmospheres. Schlenk-line techniques or gloveboxes with O₂/H₂O levels <1 ppm are essential. Storage should be in flame-dried glassware with Teflon-sealed caps, and solvents must be rigorously dried (e.g., molecular sieves for THF) .

Q. How does the purity of Titanium(IV) tert-butoxide influence the reproducibility of metal-organic precursor syntheses?

High-purity (>99.9%) Titanium(IV) tert-butoxide minimizes side reactions and ensures consistent precursor decomposition kinetics. Impurities like residual alcohols or hydrolysis byproducts can alter reaction pathways. Purity should be verified via elemental analysis (e.g., ICP-MS for Ti content) or NMR spectroscopy .

Advanced Research Questions

Q. What thermogravimetric (TGA) parameters are optimal for studying the decomposition kinetics of Titanium(IV) tert-butoxide in hybrid molecular beam epitaxy (MBE)?

TGA experiments should use heating rates of 5–10°C/min under inert atmospheres (Ar/N₂) to derive vapor pressure curves. Decomposition onset temperatures (typically 150–200°C) and mass loss profiles must be correlated with MBE deposition conditions to ensure precursor stability during vapor-phase transport .

Q. How do steric effects of the tert-butoxide ligand compare to other alkoxides (e.g., isopropoxide) in controlling Ti-O bond reactivity?

The bulky tert-butoxide group reduces nucleophilic attack on the Ti center, slowing hydrolysis rates compared to less hindered alkoxides like titanium isopropoxide. Kinetic studies using NMR or in situ FTIR can quantify hydrolysis rates in solvents like toluene or hexane. This steric shielding also stabilizes intermediate Ti complexes in sol-gel processes .

Q. What analytical methods resolve contradictions in reported boiling points (e.g., 70°C at 2 mmHg vs. 84.6°C at 760 mmHg) for Titanium(IV) tert-butoxide?

Discrepancies arise from measurement conditions (pressure, purity). Differential scanning calorimetry (DSC) under controlled vacuum (<1 mmHg) or dynamic distillation setups with calibrated pressure sensors are recommended. Cross-validate with gas chromatography (GC) for purity assessment .

Q. How can time-resolved X-ray absorption spectroscopy (TR-XAS) elucidate the coordination geometry of Titanium(IV) tert-butoxide during catalytic cycles?

TR-XAS at Ti K-edge (4966 eV) tracks changes in Ti oxidation state and coordination number during reactions. For example, in photocatalytic applications, monitor shifts in pre-edge peaks (1s→3d transitions) to identify transient Ti³⁺ species or ligand exchange dynamics .

Methodological Best Practices

Q. What protocols ensure reproducibility in sol-gel syntheses using Titanium(IV) tert-butoxide?

- Precursor Handling: Use freshly distilled tert-butoxide under inert conditions.

- Solvent Selection: Non-polar solvents (e.g., toluene) slow hydrolysis, enabling controlled nanoparticle growth.

- Characterization: Combine TEM for morphology, XRD for crystallinity (e.g., anatase vs. rutile phase), and BET for surface area analysis .

Q. How should researchers address conflicting data on the acute toxicity (LD₅₀) of Titanium(IV) tert-butoxide?

Discrepancies in toxicity studies often stem from variations in administration routes (oral vs. dermal) or solvent carriers. Follow OECD Guidelines 423 (acute oral toxicity) with standardized solvents (e.g., corn oil) and report results with 95% confidence intervals .

Q. What computational models predict the reactivity of Titanium(IV) tert-butoxide in ligand-exchange reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model Ti-O bond dissociation energies and transition states. Compare with experimental kinetics (e.g., stopped-flow UV-Vis) to validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.